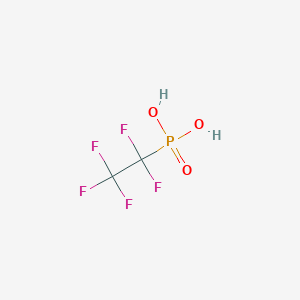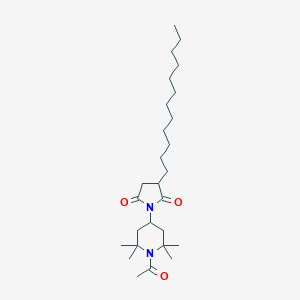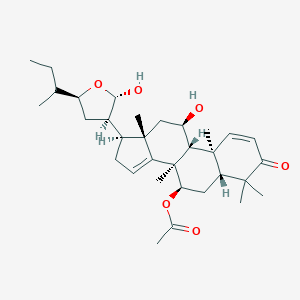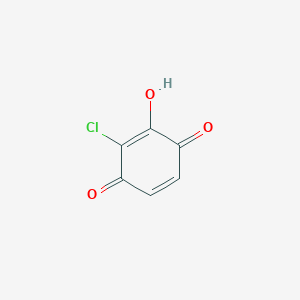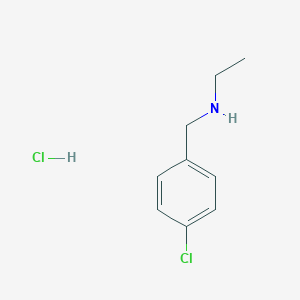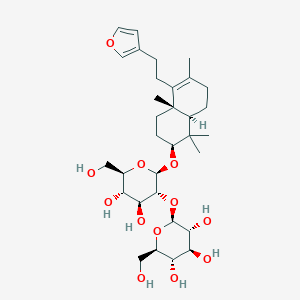
phlomisoside II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phlomisoside II is a natural compound that belongs to the family of iridoids. It is extracted from the roots of Phlomis umbrosa, a medicinal plant widely used in traditional Chinese medicine. Phlomisoside II has been the focus of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
Chemical Constituents and Isolation
Phlomisoside II, along with other compounds like phlomisoic acid and phlomisoside V, has been identified in plants like Phlomis medicinalis. These compounds were isolated using techniques such as macroporous resin and silica gel column chromatography. Phlomisoside V, in particular, was noted as a new compound during these studies (Lin Rui-chao, 2007).
Anti-Inflammatory Activity
Phlomisoside F, closely related to phlomisoside II, demonstrates significant anti-inflammatory effects. This was evidenced in tests such as the carrageenan-induced rat paw edema and dimethylbenzen-induced ear edema tests. The compound's effectiveness in reducing pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, iNOS, and COX-2 was notable. Its mechanism of action involves inhibiting the NF-κB/MAPK pathways (Qingzhong Li et al., 2015).
Anti-Cancer Properties
Studies on phlomisoside F, similar to phlomisoside II, showed a substantial anti-proliferative effect on human non-small cell lung cancer cell lines. It inhibited cell migration and invasion and induced apoptosis in these cells. The underlying mechanisms involved the regulation of proteins like caspase-3, caspase-9, Bcl-2, Bax, and COX-2 (Xiao-xian Lu et al., 2016).
Role in Arthritis Treatment
Phlomisoside F from Phlomis younghusbandii demonstrated potential in treating rheumatoid arthritis (RA). In studies involving models like carrageen-induced paw edema and Freund's adjuvant-induced arthritis, it showed significant efficacy in reducing arthritis symptoms and inflammation markers (Xiuying Zhang et al., 2017).
Antidiabetic Properties
Research indicates that certain species of Phlomis, which contain phlomisoside II, exhibit antidiabetic effects. This is seen through their impact on biochemical parameters like blood glucose, serum insulin, and oxidative stress markers in diabetic models (P. Sarkhail et al., 2007).
Antinociceptive Effects
Phlomis species, containing phlomisoside II, have shown significant antinociceptive (pain-relieving) effects in models like the visceral writhing test in mice. These effects are thought to be related to the presence of iridoid glycosides and phenolic compounds in these plants (P. Sarkhail et al., 2003).
特性
CAS番号 |
100414-78-6 |
|---|---|
製品名 |
phlomisoside II |
分子式 |
C32H50O12 |
分子量 |
626.7 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2S,4aS,8aR)-5-[2-(furan-3-yl)ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H50O12/c1-16-5-8-21-31(2,3)22(9-11-32(21,4)18(16)7-6-17-10-12-40-15-17)43-30-28(26(38)24(36)20(14-34)42-30)44-29-27(39)25(37)23(35)19(13-33)41-29/h10,12,15,19-30,33-39H,5-9,11,13-14H2,1-4H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,32-/m1/s1 |
InChIキー |
PKWXQLMEMSFVCA-CEWCVDCNSA-N |
異性体SMILES |
CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)CCC5=COC=C5 |
SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |
正規SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







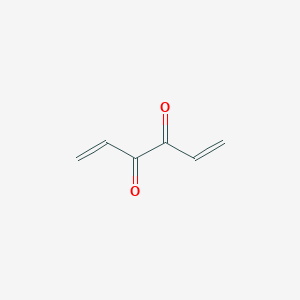

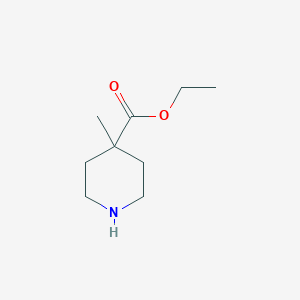
![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
